molecular formula C7H11NO2S B1289123 Bicyclo[2.2.1]hept-5-ene-2-sulfonamide CAS No. 7167-08-0

Bicyclo[2.2.1]hept-5-ene-2-sulfonamide

Cat. No.: B1289123
CAS No.: 7167-08-0
M. Wt: 173.24 g/mol
InChI Key: GOUWTBUEZMTPKV-UHFFFAOYSA-N
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Description

Bicyclo[221]hept-5-ene-2-sulfonamide is an organic compound with the molecular formula C7H11NO2S It is a bicyclic structure featuring a sulfonamide group attached to a norbornene framework

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hept-5-ene-2-sulfonamide typically involves the reaction of norbornene derivatives with sulfonamide reagents. One common method is the reaction of norbornene with sulfonamide in the presence of a catalyst, such as tetramethylammonium iodide, to facilitate the formation of the desired product . The reaction conditions often include moderate temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]hept-5-ene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted norbornene derivatives.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • Bicyclo[2.2.1]hept-2-ene

Comparison: Bicyclo[2.2.1]hept-5-ene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde and Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid lack the sulfonamide functionality, resulting in different reactivity and applications .

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUWTBUEZMTPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622381
Record name Bicyclo[2.2.1]hept-5-ene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7167-08-0
Record name Bicyclo[2.2.1]hept-5-ene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[2.2.1]hept-5-ene-2-sulfonamide
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